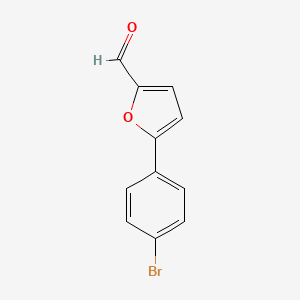

5-(4-Bromophenyl)furfural

Vue d'ensemble

Description

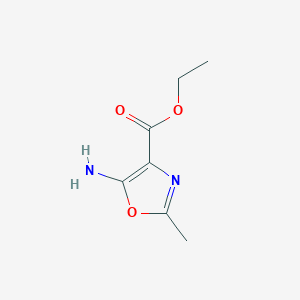

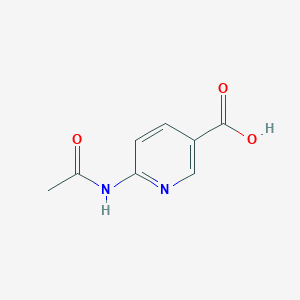

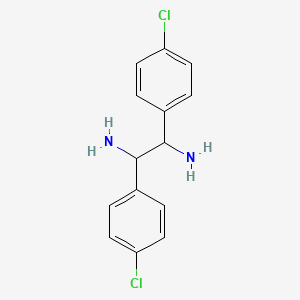

5-(4-Bromophenyl)furfural (5-BPF) is an organic compound belonging to the family of aryl furfurals. It is a colorless solid with a molecular formula of C9H7BrO2. 5-BPF has a wide range of applications in organic synthesis, biochemistry and pharmacology. It is a useful intermediate in the synthesis of various biologically active compounds, and has been used in the development of pharmaceuticals, agrochemicals and other specialty chemicals.

Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

5-(4-Bromophenyl)furfural derivatives, such as those evaluated by Buchta et al. (2004), have demonstrated broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates like Candida glabrata and Saccharomyces cerevisiae. The study suggests the potential for further experiments on animal infection and clinical studies due to the low cytotoxicity and acute toxicity of the 4-bromophenyl compound, indicating a novel group of compounds with significant activity against relevant opportunistic fungi pathogenic to humans (Buchta et al., 2004).

Biomass Conversion and Platform Chemicals

Research by Jiang et al. (2016) explores the conversion of biomass-derived carbohydrates into 5-[(formyloxy)methyl]furfural, a novel alternative platform chemical. The study highlights the effective catalysis of cellulose conversion to 5-[(formyloxy)methyl]furfural using alkali metal bromides and the more hydrophobic and thermostable nature of 5-[(formyloxy)methyl]furfural compared to 5-(hydroxymethyl)furfural, simplifying its recovery and enhancing its application potential (Jiang et al., 2016).

Heterogeneous Catalysis in Biorefining

Karinen et al. (2011) discuss the role of furfurals, including derivatives like this compound, in the biorefinery industry. The study emphasizes the benefits of heterogeneously catalyzed processes over homogeneous catalysis in producing furfural and hydroxymethylfurfural. The focus is on finding active and stable water-tolerant solid acid catalysts, which could enhance the production efficiency and environmental footprint of furfural derivatives (Karinen et al., 2011).

Chemical Synthesis and Reactions

The study by Belen'kii et al. (1972) highlights the chemical synthesis aspects, specifically the bromination of furfural to produce derivatives like 4-bromofurfural. The research indicates that complexing with aluminum chloride changes the specificity of bromination, making the furfural derivatives like this compound significant in synthetic organic chemistry (Belen'kii et al., 1972).

Electrophilic Cyclization in Organic Synthesis

Sniady et al. (2007) explore the electrophilic cyclization involving this compound derivatives. This study is significant in understanding the synthesis processes involving halofurans and their applications in organic synthesis (Sniady et al., 2007).

Catalytic Conversion in Biorefinery

Chen et al. (2018) review the roles played by catalysts in the hydroconversion of furfural and its derivatives. The efficiency of catalysts depends on their nature, preparation procedure, and reaction conditions,which is crucial for converting furfural derivatives into a wide variety of chemicals and biofuels. The study emphasizes the importance of the catalyst properties in selectivity and the mechanism of adsorption of the reactant in the reaction of hydroconversion, highlighting the potential of furfural derivatives in sustainable chemical production (Chen et al., 2018).

Biocatalysis in Chemical Production

Koopman et al. (2010) demonstrate the efficient whole-cell biotransformation of 5-(hydroxymethyl)furfural into furan-2,5-dicarboxylic acid (FDCA), a promising bio-based platform chemical. This study presents an innovative approach in using biocatalysts for converting furfural derivatives, offering an environmentally friendly and efficient method for producing valuable chemicals from renewable resources (Koopman et al., 2010).

Recent Advances in Hydrophobic Analogs of Biomass-Derived Furfural

Anchan and Dutta (2021) provide a comprehensive overview of the production and value addition of hydrophobic analogs of 5-(hydroxymethyl)furfural, including halogenated derivatives like 5-(bromomethyl)furfural. This review critically analyzes the achievements and challenges in the preparation and application of these hydrophobic analogs, indicating the growing interest in furfural derivatives in sustainable chemistry (Anchan & Dutta, 2021).

Heterogeneous Catalysis in Biomass Conversion

Nakagawa et al. (2013) discuss the catalytic reduction of biomass-derived furanic compounds, including furfural derivatives. This study is significant in understanding how these compounds can be transformed into different valuable chemicals through various types of catalytic reactions, reinforcing the role of furfural derivatives in biomass conversion and biorefinery processes (Nakagawa et al., 2013).

Applications in Leather Industry

Zhang Zong-cai (2009) reviews the use of furfural, including derivatives like this compound, in the leather industry. The study focuses on the preparation and development of furfural and its application as tanning agents, indicating the practical applications of these compounds in industrial processes (Zhang, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

5-(4-Bromophenyl)furfural is an aromatic aldehyde The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported that oxone oxidation of this compound affords γ-keto carboxylic acid . This suggests that the compound may undergo oxidation reactions in biological systems, potentially interacting with its targets in its oxidized form.

Biochemical Pathways

Given its reported oxidation to γ-keto carboxylic acid , it may be involved in pathways related to aldehyde metabolism or oxidative stress

Result of Action

Given its reported oxidation to γ-keto carboxylic acid , it may induce changes at the molecular level, potentially affecting cellular functions

Analyse Biochimique

Biochemical Properties

It is known that furfural derivatives can have significant impacts on biochemical reactions

Cellular Effects

Furfural derivatives can have significant impacts on cell function

Molecular Mechanism

It is known that furfural derivatives can interact with biomolecules and influence gene expression

Propriétés

IUPAC Name |

5-(4-bromophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTAOOSYSVHQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347267 | |

| Record name | 5-(4-Bromophenyl)furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20005-42-9 | |

| Record name | 5-(4-Bromophenyl)furfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.